Stearoyl-L-carnitine-d3 Hydrochloride

Beschreibung

BenchChem offers high-quality Stearoyl-L-carnitine-d3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stearoyl-L-carnitine-d3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

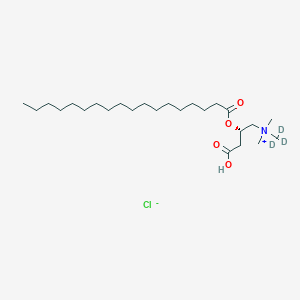

Molekularformel |

C₂₅H₄₇D₃ClNO₄ |

|---|---|

Molekulargewicht |

467.14 |

Herkunft des Produkts |

United States |

A Technical Guide to Stearoyl-L-carnitine-d3 HCl: Application in Quantitative Bioanalysis

This guide provides an in-depth technical overview of Stearoyl-L-carnitine-d3 hydrochloride (HCl), a critical tool for researchers, scientists, and drug development professionals engaged in metabolomics and pharmacokinetic studies. We will move beyond basic specifications to explore the scientific rationale for its use, particularly as an internal standard in mass spectrometry-based bioanalysis, and provide a detailed, validated protocol for its application.

Core Compound Characteristics

Stearoyl-L-carnitine-d3 HCl is the deuterated, hydrochloride salt form of Stearoyl-L-carnitine, a long-chain acylcarnitine. The incorporation of three deuterium atoms (d3) on one of the N-methyl groups results in a stable, isotopically labeled molecule with a mass shift that is readily distinguishable from its endogenous counterpart by mass spectrometry. This property is fundamental to its primary application.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₄₇D₃NO₄ • Cl | [1] |

| Formal Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d₃)-2-(stearoyloxy)propan-1-aminium, monochloride | [1][2] |

| Molecular Weight | 467.1 g/mol | [1][2] |

| CAS Number | 2245711-27-5 | [1] |

| Purity | Typically ≥99% deuterated forms (d1-d3) | [1][2] |

| Appearance | Solid | [1][2] |

| Primary Application | Internal Standard for GC- or LC-MS quantification of Stearoyl-L-carnitine | [1][2][3] |

The Principle of Stable Isotope Dilution in Mass Spectrometry

The cornerstone of quantitative mass spectrometry is the ability to accurately measure the amount of an analyte in a complex biological matrix, such as plasma or tissue. However, the analytical process is susceptible to variations that can compromise accuracy. These include inconsistencies in sample extraction and recovery, matrix effects (where other molecules in the sample suppress or enhance the analyte's signal), and fluctuations in instrument performance.

The Causality Behind Using a Deuterated Standard:

To counteract these variables, we employ the stable isotope dilution (SID) method. A stable isotope-labeled (SIL) internal standard, like Stearoyl-L-carnitine-d3 HCl, is the gold standard for this approach.[4] Here’s why:

-

Chemical and Physical Homogeneity: The deuterated standard is chemically and physically almost identical to the endogenous, non-labeled analyte (Stearoyl-L-carnitine). It has the same polarity, solubility, and chromatographic retention time. Therefore, during sample preparation (e.g., protein precipitation, liquid-liquid extraction), any loss of the analyte will be mirrored by a proportional loss of the SIL standard.

-

Co-elution in Chromatography: In Liquid Chromatography-Mass Spectrometry (LC-MS), the analyte and the SIL standard co-elute, meaning they enter the mass spectrometer at the same time. This ensures that they experience the exact same matrix effects and ionization conditions.

-

Mass-Based Distinction: Despite their similarities, the mass spectrometer can easily distinguish between the analyte and the SIL standard due to the mass difference imparted by the deuterium atoms (+3 Da).

By adding a known amount of Stearoyl-L-carnitine-d3 HCl to every sample at the very beginning of the workflow, we establish a fixed reference point. The final quantification is based on the ratio of the analyte's signal intensity to the internal standard's signal intensity. This ratio remains constant even if absolute signal intensities fluctuate, providing a robust and self-validating system for accurate measurement.

Experimental Protocol: Quantification of Stearoyl-L-carnitine in Human Plasma

This section details a representative LC-MS/MS protocol for the quantification of Stearoyl-L-carnitine in human plasma using Stearoyl-L-carnitine-d3 HCl as an internal standard. The method is adapted from established procedures for acylcarnitine analysis.[5][6][7]

Materials and Reagents

-

Analytes: Stearoyl-L-carnitine (for calibration curve), Stearoyl-L-carnitine-d3 HCl (Internal Standard, IS)

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), n-butanol, Formic Acid

-

Reagents: Acetyl chloride or 3N HCl in n-butanol (for derivatization), Trichloroacetic acid (optional, for protein precipitation)

-

Biological Matrix: Human plasma (K2-EDTA)

Workflow Overview

The entire process, from sample receipt to final data analysis, is a self-validating system designed to ensure accuracy and reproducibility.

Caption: Quantitative bioanalysis workflow using a stable isotope-labeled internal standard.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a stock solution of Stearoyl-L-carnitine-d3 HCl (e.g., 1 mg/mL in methanol). From this, prepare a working internal standard (IS) solution (e.g., 5 ng/mL).

-

Prepare a separate stock solution of unlabeled Stearoyl-L-carnitine. From this, create a series of calibration standards by spiking into blank plasma to cover the expected physiological range.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (or calibrator/QC), add 5 µL of the IS working solution.[6] Vortex briefly.

-

Expertise & Experience: The IS is added at the very first step to ensure it undergoes identical processing as the analyte, correcting for any variability in extraction efficiency.

-

-

Add 300 µL of ice-cold methanol.[6]

-

Expertise & Experience: Cold methanol serves as a protein precipitation agent. The 3:1 organic solvent to plasma ratio effectively denatures and precipitates the majority of plasma proteins, which would otherwise interfere with the analysis.

-

-

Vortex vigorously for 10-20 seconds and incubate for 10 minutes (ambient or 4°C) to allow for complete protein precipitation.[6]

-

Centrifuge the samples at high speed (e.g., 4,000-10,000 x g) for 10 minutes to pellet the precipitated proteins.[6][7]

-

Carefully transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization (Butylation):

-

To the dried residue, add 100 µL of 3N HCl in n-butanol.[5]

-

Expertise & Experience: Derivatization of the carboxyl group to a butyl ester is a common strategy for acylcarnitines.[5][8] This step is crucial for several reasons: (1) It neutralizes the negative charge of the carboxylate, improving chromatographic peak shape on reversed-phase columns. (2) It increases the hydrophobicity of short-chain acylcarnitines, leading to better retention. (3) It can enhance ionization efficiency in the ESI source.

-

-

Seal the tubes and incubate at 60°C for 20 minutes.

-

After incubation, evaporate the derivatization reagent to dryness under nitrogen.

-

-

Final Reconstitution:

-

Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial.

-

LC-MS/MS Instrumental Analysis

-

LC System: UPLC/HPLC with a reversed-phase C18 column (e.g., 2.1 x 100 mm, <2.7 µm particle size).[5][6]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at high aqueous content (e.g., 95% A), ramping to high organic content (e.g., 95% B) over several minutes to elute the hydrophobic Stearoyl-L-carnitine.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Self-Validating System): The specificity of the assay is ensured by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. A common fragmentation for all acylcarnitines is the neutral loss of the acyl chain, resulting in a product ion at m/z 85, which corresponds to the carnitine backbone.[6][9]

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Rationale |

| Stearoyl-L-carnitine (Butylated) | m/z 484.5 | m/z 85.1 | Corresponds to the butylated stearoyl carnitine precursor and the common carnitine fragment. |

| Stearoyl-L-carnitine-d3 HCl (Butylated) | m/z 487.5 | m/z 85.1 | The +3 Da shift in the precursor distinguishes it from the analyte. The fragment is the same as it does not contain the deuterated methyl group. |

Note: The exact m/z values for the precursor ion will depend on the derivatization state. For underivatized forms, the precursor for Stearoyl-L-carnitine is m/z 428.3, and for the d3-standard, it is m/z 431.3.[6][10]

Conclusion

Stearoyl-L-carnitine-d3 HCl is an indispensable tool for the accurate quantification of its endogenous analogue. Its utility is grounded in the robust principles of stable isotope dilution, which provides a self-validating system to correct for analytical variability. The detailed protocol provided herein offers a field-proven workflow that combines meticulous sample preparation with the high specificity of LC-MS/MS, enabling researchers to generate reliable, high-quality data in metabolomics and clinical research.

References

- Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research.

- Meikopoulos, T., et al. (2022). A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. Analytical and Bioanalytical Chemistry.

-

An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PubMed. [Link]

-

LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

-

Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. ACS Publications. [Link]

-

Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. Zivak. [Link]

-

Stearoyl-L-Carnitine; LC-ESI-QTOF; MS2; CE: 40; R=; [M+H]+. MassBank. [Link]

-

A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum. PubMed. [Link]

-

LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

-

Giesbertz, P., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. ResearchGate. [Link]

-

Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

-

Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PubMed. [Link]

-

Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. PMC. [Link]

-

22 Acylcarnitines and 13 Amino acids (Endogenous) in Dried Blood Spots with 16 Deuterated Internal Standards on Raptor HILIC-Si EXP Guard Cartridge Column by LC-MS/MS. Restek. [Link]

-

Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Bevital. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bevital.no [bevital.no]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 7. researchgate.net [researchgate.net]

- 8. zivak.com [zivak.com]

- 9. massbank.eu [massbank.eu]

- 10. restek.com [restek.com]

Understanding C18 Acylcarnitine Internal Standards in Metabolomics

Executive Summary

In the high-stakes realm of clinical metabolomics and drug development, the quantification of long-chain acylcarnitines—specifically Stearoylcarnitine (C18) and its unsaturated analogs (C18:1, C18:2)—serves as a critical checkpoint for assessing mitochondrial function. Elevated C18 species are the hallmark of Carnitine Palmitoyltransferase II (CPTII) deficiency and are increasingly relevant in studies of insulin resistance and cardiovascular toxicity.

However, C18 acylcarnitine analysis is fraught with analytical pitfalls. Its extreme hydrophobicity leads to solubility issues and carryover, while the physics of stable isotope labeling introduces retention time shifts that can compromise data integrity. This guide moves beyond basic protocols to dissect the mechanistic challenges of C18 analysis, offering a rigorous, self-validating LC-MS/MS workflow designed for reproducibility and regulatory compliance.

Part 1: Biological Context & The Carnitine Shuttle

To understand the analytical requirement, one must understand the biological source. Long-chain fatty acids (LCFAs) cannot passively diffuse into the mitochondrial matrix for

C18-acylcarnitine is the transport form of Stearic acid. In CPTII deficiency, the enzyme responsible for reconverting C18-carnitine back to C18-CoA inside the mitochondria is defective. This causes a bottleneck, leading to a massive accumulation of C18-acylcarnitine in the blood.

Visualization: The Carnitine Shuttle Mechanism

The following diagram illustrates the transport bottleneck that necessitates C18 quantification.

Figure 1: The Carnitine Shuttle. C18-Acylcarnitine accumulates when CPT II is defective, making it a critical biomarker.

Part 2: The Chemistry of Internal Standards (IS)

The choice of Internal Standard (IS) is the single most critical decision in this assay. For C18 acylcarnitine, "close enough" is not acceptable due to significant matrix effects in plasma.

The Deuterium Isotope Effect

In Reverse Phase Chromatography (RPC), deuterium (

-

The Risk: If the retention time shift (

) is too large, the IS and the analyte elute in different matrix environments. The IS may experience ion suppression while the analyte does not, leading to quantitative errors. -

The Reality: For C18 chains, a

label typically causes a negligible shift. However, heavily deuterated standards (e.g.,

Selection Criteria

-

Gold Standard:

-labeled standards (e.g., [ -

Standard Practice: Deuterated methyl groups (

-methyl-carnitine). The label is on the polar head group, minimizing the impact on the hydrophobic interaction of the C18 tail with the column.

Recommendation: Use

Part 3: Analytical Challenges & Solutions

Challenge A: Solubility & Adsorption (The "Sticky" Problem)

Long-chain acylcarnitines are surfactants. They adhere to glass surfaces, leading to poor recovery and non-linear calibration curves.

-

Solution 1: Avoid glass vials. Use polypropylene (PP) autosampler vials and inserts.

-

Solution 2: Solvent composition. Stock solutions must be prepared in 100% Methanol or 50:50 Methanol:Isopropanol. Never dissolve C18 standards in 100% water; they will precipitate or stick to the container walls.

Challenge B: Carryover

Because C18 binds to the stationary phase and injector components, "ghost peaks" can appear in blank samples.

-

Solution: Implement a strong needle wash consisting of Isopropanol:Acetonitrile:Acetone (40:40:20) + 0.1% Formic Acid .[1]

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes a non-derivatized approach.[2][3] While historical methods used butylation (formation of butyl esters) to increase sensitivity, modern triple quadrupoles (Sciex 7500, Waters TQ-XS) have sufficient sensitivity to detect free acylcarnitines, avoiding the hydrolysis risks associated with derivatization.

Reagents[4][5]

-

Analyte: Stearoylcarnitine (C18:0), Oleoylcarnitine (C18:1).

-

Internal Standard:

-Stearoylcarnitine (final concentration 0.05 µM). -

Extraction Solvent: Methanol containing 0.1% Formic Acid.

Sample Preparation Workflow

Figure 2: Sample preparation workflow emphasizing protein precipitation and polypropylene (PP) usage.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Standard for hydrophobic retention. |

| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Amm. Formate | Amm. Formate aids ionization. |

| Mobile Phase B | Acetonitrile:Methanol (50:50) + 0.1% Formic Acid | MeOH improves solubility of C18 species. |

| Gradient | 5% B to 98% B over 8 mins | Slow ramp at high %B to elute C18. |

| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |

| Ionization | ESI Positive (+) | Quaternary amine on carnitine ionizes easily. |

| MRM Transition | C18:0 (428.4 -> 85.0) | 85.0 is the characteristic carnitine fragment. |

Critical Step: The column must be flushed with 98% B for at least 2 minutes between injections to prevent C18 carryover into the next sample.

Part 5: Data Interpretation & Quality Control

The "Self-Validating" System

To ensure trustworthiness, the system must flag errors automatically.

-

IS Area Stability: Monitor the absolute peak area of the

-C18 IS across the run. A drop of >30% indicates matrix suppression or injection failure. -

Retention Time Lock: The C18 analyte must elute within

min of the IS (allowing for the slight deuterium shift). Any larger deviation suggests misidentification or column degradation.

Reference Ranges (Plasma)

-

Normal C18:0: < 0.5 µM[4]

-

CPTII Deficiency: Often > 1.0 µM (with elevated C16 and C18:1).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Recovery of C18 | Adsorption to glass | Switch to Polypropylene plates/vials. |

| Broad Peak Shape | Solvent mismatch | Ensure sample diluent matches initial mobile phase (high organic can cause peak distortion if injected into high aqueous). |

| Carryover | Insufficient wash | Use aggressive needle wash (IPA/Acetone). |

References

-

American College of Medical Genetics. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine.[5][6] [Link]

-

Isotope Labeling Strategies. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[1][2][3][7][8][4][6][9][10][11] [Link]

-

National Institutes of Health (NIH). (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry.[7] PMC. [Link]

-

SCIEX Technical Note. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. SCIEX.[2] [Link]

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek. [Link]

Sources

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]

- 4. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chfs.ky.gov [chfs.ky.gov]

- 10. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 11. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Significance of Long-Chain Acylcarnitines in Newborn Screening

Executive Summary

The quantification of long-chain acylcarnitines (LCACs) via tandem mass spectrometry (MS/MS) represents the cornerstone of modern newborn screening (NBS) for fatty acid oxidation disorders (FAODs). These analytes are not merely metabolic byproducts; they are precise molecular signatures of enzymatic blockages within the mitochondrial

Part 1: The Biochemical Imperative

To interpret screening data accurately, one must understand the causality of analyte accumulation. LCACs accumulate when specific enzymes in the mitochondrial

The Mechanistic Pathway

The breakdown of long-chain fatty acids (LCFA,

-

Entry: LCFAs are converted to Acyl-CoA, then to Acylcarnitine by CPT-I (outer membrane).

-

Translocation: CACT moves Acylcarnitine across the inner membrane.

-

Reconversion: CPT-II converts Acylcarnitine back to Acyl-CoA.

-

Oxidation Cycles:

-

VLCAD: Dehydrogenates C14–C20 Acyl-CoAs. Blockage leads to C14:1 accumulation.

-

LCHAD/MTP: Hydrates and oxidizes 3-hydroxy intermediates. Blockage leads to C16-OH and C18:1-OH accumulation.

-

Visualization: Mitochondrial -Oxidation and Analyte Accumulation

Figure 1: Mechanistic pathway of Long-Chain Fatty Acid Oxidation showing enzymatic checkpoints and resulting biomarker accumulation.

Part 2: Analytical Architecture (MS/MS)

The detection of LCACs relies on Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). The choice between derivatized and non-derivatized methods is critical for sensitivity.

Methodological Comparison

| Feature | Butyl Ester Derivatization | Non-Derivatized (Free Acid) |

| Principle | Carboxyl groups converted to butyl esters using butanol/HCl. | Direct analysis of free acids.[2] |

| Sensitivity | High. Increases ionization efficiency (proton affinity). Critical for dicarboxylic acids. | Moderate. Lower signal for some species; sufficient for most LCACs. |

| Specificity | Can separate some isobars, but hydrolysis can occur.[3] | Faster, but prone to isobaric overlap. |

| Throughput | Lower (requires incubation/drying steps). | High (direct extraction). |

| Safety | Requires hazardous reagents (HCl, Butanol). | Safer, aqueous solvents. |

| Recommendation | Preferred for maximum sensitivity in confirmatory testing. | Standard for high-throughput primary screening. |

Self-Validating Protocol Logic

A robust protocol must include internal standards (IS) for every homolog class. For LCACs, using deuterated standards (e.g.,

-

Matrix Effects: Ion suppression from blood components.

-

Recovery Losses: Variations in extraction efficiency.

Part 3: The Biomarker Matrix

The following table summarizes the primary and secondary biomarkers for the core LC-FAODs.

Quantitative Biomarker Table

| Disorder | Primary Marker | Secondary Markers / Ratios | Pathophysiological Insight |

| VLCAD | C14:1 (Tetradecenoylcarnitine) | C14:1/C2, C14:1/C16, C14:1/C10 | Blockage at the first dehydrogenation step of C14-C18 chains. C14:1 is the specific substrate left unoxidized. |

| LCHAD / MTP | C16-OH (3-OH-Palmitoylcarnitine) | C16-OH/C16, C18:1-OH, C18-OH | Accumulation of 3-hydroxy intermediates due to hydratase/dehydrogenase failure. |

| CPT-II / CACT | C16 (Palmitoylcarnitine), C18:1 | (C16 + C18:1)/C2 | Inability to transport (CACT) or reconvert (CPT-II) long-chain carnitines leads to massive accumulation of C16/C18 species. |

Interpretation of Ratios

Ratios are often more sensitive than absolute values because they normalize against the general metabolic state.

-

C14:1/C2: Corrects for total acylcarnitine load. If C2 (Acetylcarnitine) is low (fasting/depletion) and C14:1 is normal-high, the ratio spikes, revealing the defect.

-

C14:1/C10: Differentiates VLCAD from general lipolysis (where both might be elevated).

Part 4: Diagnostic Algorithms & False Positive Elimination

False positives in LCAC screening are common due to physiological stress (catabolism).

Common Confounders

-

Catabolic State: Weight loss or fasting in newborns mobilizes fat, elevating C14:1 and C16.

-

Prematurity: Immature liver function can lead to transient elevations.

-

Diet/TPN: Intralipid administration can artificially boost long-chain markers.

Second-Tier Testing Strategy

To reduce recall rates, laboratories implement "Second-Tier Tests" (2TT) on the same blood spot before contacting the family.

-

Method: LC-MS/MS (Liquid Chromatography) instead of FIA.

-

Purpose: To separate true biomarkers from isobars or to measure specific ratios with higher precision.

-

Molecular 2TT: Rapid sequencing of ACADVL or HADHA genes for specific hot-spot mutations.

Diagnostic Workflow Diagram

Figure 2: Newborn Screening Decision Tree for Long-Chain Acylcarnitines, incorporating reflex testing to minimize false positives.

Part 5: Experimental Protocol (FIA-MS/MS)

Objective: Quantification of C14:1, C16, C18, and related hydroxy-acylcarnitines.

Reagents

-

Extraction Solvent: Methanol containing stable isotope internal standards (IS).

-

Internal Standards:

-C14, -

Mobile Phase: 80% Acetonitrile / 20% Water + 0.1% Formic Acid.

Step-by-Step Workflow

-

Punching: Punch a 3.2 mm disk from the DBS into a 96-well plate.

-

Extraction: Add 100

L of Extraction Solvent with IS.-

Why: Methanol precipitates hemoglobin while extracting acylcarnitines. IS addition at this step corrects for extraction efficiency.

-

-

Incubation: Shake at 650 rpm for 20 minutes at room temperature.

-

Transfer: Transfer supernatant to a fresh plate (avoid blood debris).

-

Evaporation (Optional for Derivatization): Dry under

. Add 50 -

Injection: Inject 10

L into the FIA-MS/MS system. -

Acquisition:

-

Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scan (PIS) of m/z 85 (for butyl esters) or m/z 85 (for free acids, looking for carnitine backbone).

-

Scan Time: 1-2 minutes per sample.

-

Quality Control (Self-Validation)

-

Slope Monitoring: The response ratio of Analyte/IS must be linear.

-

Retention Time: Even in FIA, the arrival of the plug must be consistent.

-

Low/High Controls: Run CDC-provided quality control spots (low, medium, high) with every batch.

References

-

McHugh, D., et al. (2011). "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 13(3), 230–254. Link

-

Rinaldo, P., et al. (2008). "Laboratory diagnosis of disorders of fatty acid oxidation." Clinics in Laboratory Medicine, 28(2), 237-252. Link

-

American College of Medical Genetics (ACMG). (2006). "Newborn Screening: Toward a Uniform Screening Panel and System." Link

-

Clinical and Laboratory Standards Institute (CLSI). (2017). "NBS04: Newborn Screening by Tandem Mass Spectrometry, 2nd Edition." Link

-

Spiekerkoetter, U., et al. (2003). "Tandem mass spectrometry screening for very long-chain acyl-CoA dehydrogenase deficiency: the value of second-tier enzyme testing." Journal of Pediatrics, 143(3), 332-337. Link

-

Yamada, K., et al. (2024). "Using the C14:1/Medium-Chain Acylcarnitine Ratio Instead of C14:1 to Reduce False-Positive Results for Very-Long-Chain Acyl-CoA Dehydrogenase Deficiency in Newborn Screening in Japan." International Journal of Neonatal Screening, 10(1), 15. Link

-

Boemer, F., et al. (2013). "Surprising causes of C5-carnitine false positive results in newborn screening."[4] Molecular Genetics and Metabolism, 111(1-2), 52-54. Link

Sources

Application Note & Protocol: Quantification of Stearoyl-L-carnitine-d3 using LC-MS/MS

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Stearoyl-L-carnitine-d3 in biological matrices, particularly human plasma. Stearoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in fatty acid metabolism, and its levels can be indicative of various metabolic disorders. The use of a stable isotope-labeled internal standard, Stearoyl-L-carnitine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or clinical studies. The methodology detailed herein adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1]

Introduction: The Significance of Stearoyl-L-carnitine Quantification

L-carnitine and its acyl esters are fundamental to cellular energy metabolism. They facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation. Stearoyl-L-carnitine, a C18:0 acylcarnitine, is a key long-chain acylcarnitine. Aberrant levels of Stearoyl-L-carnitine and other acylcarnitines can serve as biomarkers for a range of inborn errors of metabolism, such as fatty acid oxidation disorders. Furthermore, alterations in the acylcarnitine profile have been implicated in various other conditions, including cardiovascular disease, insulin resistance, and neurodegenerative disorders.

Accurate and precise quantification of specific acylcarnitines like Stearoyl-L-carnitine is therefore critical for both basic research into metabolic pathways and for clinical diagnostics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity, selectivity, and throughput.[2] The use of a stable isotope-labeled internal standard, such as Stearoyl-L-carnitine-d3, is essential for correcting analytical variability, thereby ensuring the reliability of the quantitative data.[3] This protocol provides a comprehensive guide to establishing a validated LC-MS/MS method for this purpose.

Experimental Design & Rationale

The method described herein is built upon a foundation of established bioanalytical principles to ensure data integrity and reproducibility. The core components of the workflow are sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method using methanol is employed. This technique effectively removes the majority of proteins from the plasma sample, which could otherwise interfere with the analysis by causing matrix effects or fouling the LC column and mass spectrometer. Methanol is chosen for its ability to efficiently precipitate proteins while ensuring good recovery of acylcarnitines.

Internal Standard Selection

Stearoyl-L-carnitine-d3 is the ideal internal standard for the quantification of endogenous Stearoyl-L-carnitine. As a stable isotope-labeled analogue, it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior allows for accurate correction of any analyte loss during sample preparation and for variations in ionization efficiency, a common source of imprecision in LC-MS/MS analysis.

Chromatographic Separation: Reversed-Phase HPLC

A C18 reversed-phase column is selected for the chromatographic separation. This stationary phase provides excellent retention and separation of long-chain acylcarnitines based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and acetonitrile, both acidified with formic acid, is utilized. The formic acid serves to protonate the analyte and internal standard, enhancing their ionization efficiency in the positive ion mode of the mass spectrometer.

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode provides the high selectivity required for quantification in a complex biological matrix. This technique involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

Materials and Reagents

-

Analytes and Internal Standards:

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Biological Matrix:

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

-

Labware:

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with inserts

-

Step-by-Step Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Stearoyl-L-carnitine and Stearoyl-L-carnitine-d3 and dissolve each in 1 mL of methanol to prepare individual 1 mg/mL primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Stearoyl-L-carnitine by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Stearoyl-L-carnitine-d3 primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve Standards: Prepare an 8-point calibration curve by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels:

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 100 ng/mL

-

High QC (HQC): 800 ng/mL

-

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Stearoyl-L-carnitine-d3 internal standard working solution to each tube (except for the blank matrix).

-

Add 150 µL of ice-cold methanol to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an autosampler vial with an insert.

-

Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Column Temperature | 50°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 8.0 | |

| 10.0 | |

| 10.1 | |

| 12.0 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 40 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |

| Stearoyl-L-carnitine | 428.4 | 85.1 | 100 | 80 | 35 | 12 |

| Stearoyl-L-carnitine-d3 | 431.4 | 85.1 | 100 | 80 | 35 | 12 |

Note: The MRM transition for Stearoyl-L-carnitine-d3 is based on a d3 label on the N-methyl groups.[7] The exact mass may vary depending on the position of the deuterium atoms. Collision energy should be optimized for the specific instrument to achieve the highest signal intensity.

Method Validation

The bioanalytical method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the EMA's "Guideline on bioanalytical method validation".[1] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at the LQC, MQC, and HQC levels.

-

Calibration Curve: The linearity, range, and regression model of the calibration curve.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

-

Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

-

Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Data Analysis and Interpretation

The concentration of Stearoyl-L-carnitine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards, using a weighted (1/x or 1/x²) linear regression.

Visualizations

Experimental Workflow

Caption: Overview of the analytical workflow from sample preparation to quantification.

Analyte Fragmentation Pathway

Caption: Fragmentation of Stearoyl-L-carnitine-d3 in the mass spectrometer.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Stearoyl-L-carnitine-d3 by LC-MS/MS. The method is designed to be robust, sensitive, and selective, making it suitable for a wide range of research and clinical applications. Adherence to the described procedures and validation guidelines will ensure the generation of high-quality, reliable data for the study of fatty acid metabolism and related disorders.

References

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

Spanier, B., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 56(8), 1645-1656. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Xu, R., et al. (2006). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 20(21), 3185-3192. [Link]

-

MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. Retrieved from [Link] (Note: Direct link to the specific poster is not available, but MSACL is a relevant authoritative source for clinical mass spectrometry methods).

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Retrieved from [Link]

-

Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

-

Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Matern, D., et al. (2017). Correcting false positive medium-chain acyl-CoA dehydrogenase deficiency results from newborn screening; synthesis, purification, and standardization of branched-chain C8 acylcarnitines for use in their selective and accurate absolute quantitation by UHPLC-MS/MS. Molecular Genetics and Metabolism, 120(1-2), S91. [Link]

-

Eurisotop. (n.d.). MS/MS Standards. Retrieved from [Link]

-

Minkler, P. E., et al. (2016). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 6(4), 37. [Link]

-

American College of Medical Genetics and Genomics. (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(12), 1957-1969. [Link]

-

MacLean, B., et al. (2010). Skyline Collision Energy Optimization. Retrieved from [Link]

-

Schuhmann, K., et al. (2017). Adaptation of Skyline for Targeted Lipidomics. Analytical Chemistry, 89(12), 6431-6437. [Link]

-

González-Riano, C., et al. (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Analytica Chimica Acta, 1218, 340058. [Link]

-

MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]

-

MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]

-

ResearchGate. (n.d.). How to do survey scan or metabolite screening using LC-MS/MS in lipidomics? Retrieved from [Link]

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

-

Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE, 14(8), e0221342. [Link]

Sources

- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 3. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Stearoyl-L-carnitin-(N-methyl-d3) analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. Stearoyl-L-carnitine-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

Application Note: Preparation and Handling of Stearoyl-L-carnitine-d3 Internal Standard

Abstract & Scope

This technical guide details the preparation, handling, and validation of Stearoyl-L-carnitine-d3 (C18-carnitine-d3) internal standard (IS) solutions. Stearoyl-L-carnitine is a long-chain acylcarnitine critical for mitochondrial fatty acid oxidation (FAO). Its quantification via LC-MS/MS is essential for diagnosing FAO disorders (e.g., CPT-II deficiency) and metabolic research.

Unlike short-chain acylcarnitines (e.g., Acetylcarnitine), the C18 chain confers significant lipophilicity, introducing unique challenges regarding solubility, micelle formation, and surface adsorption . This protocol addresses these physicochemical hurdles to ensure quantitative accuracy.

Physicochemical Context & Challenges

Before handling the substance, the operator must understand the specific behavior of long-chain acylcarnitines in solution.

| Property | Characteristic | Impact on Protocol |

| Amphiphilicity | C18 tail (hydrophobic) + Carnitine head (zwitterionic). | Critical: Forms micelles in aqueous buffers. Must use organic solvents (MeOH/EtOH) for primary stock. |

| Surface Adsorption | High affinity for polypropylene (PP) and borosilicate glass. | Risk: Loss of analyte to container walls.[1] Use silanized glass or Low-Bind PP tubes. |

| Stability | Ester bond is susceptible to hydrolysis.[2] | Risk: Degrades to Free Carnitine + Stearic Acid. Avoid pH > 7.5. Store at -20°C. |

| Isotopic Purity | Deuterium labeled (d3) on the N-methyl group.[3] | QC Check: Must verify absence of d0 (unlabeled) signal to prevent quantification bias. |

Workflow Visualization

The following diagram outlines the critical path from solid reference material to the final LC-MS injection, highlighting the solvent transitions required to maintain solubility.

Figure 1: Critical workflow for Stearoyl-L-carnitine-d3 preparation. Note the transition from 100% Methanol stock to high-organic working solutions to prevent precipitation.

Detailed Protocol

Phase 1: Primary Stock Solution Preparation (1 mg/mL)

Objective: Create a stable, high-concentration master stock.

-

Equilibration: Remove the Stearoyl-L-carnitine-d3 vial from the freezer (-20°C) and allow it to equilibrate to room temperature (RT) for 30 minutes in a desiccator.

-

Why: Opening a cold vial causes condensation, introducing water that hydrolyzes the ester bond.

-

-

Weighing: Weigh approximately 1.0 mg of the solid into a silanized glass vial .

-

Note: C18-carnitine is waxy and electrostatic. Use an anti-static gun if available.

-

-

Solubilization: Add 100% LC-MS Grade Methanol (MeOH) to achieve a concentration of 1 mg/mL.

-

Do NOT use water. C18-carnitine is poorly soluble in water and will form micelles or precipitate, leading to heterogeneous dosing.

-

-

Dissolution: Vortex for 1 minute, then sonicate for 5 minutes. Inspect visually for clarity.

-

Storage: Cap tightly (PTFE-lined cap). Store at -20°C or -80°C.

-

Shelf Life: Stable for >2 years if kept anhydrous.

-

Phase 2: Working Internal Standard (IS) Solution

Objective: Prepare the daily spiking solution.

-

Diluent Selection: Use 80% Methanol / 20% Water .[4]

-

Why: Maintaining a high organic content prevents adsorption to the pipette tips and container walls during transfer.

-

-

Dilution: Dilute the Primary Stock (1 mg/mL) to a working concentration of 1 µM to 10 µM (depending on the sensitivity of your MS).

-

Calculation:

.

-

-

Container: Use Low-Retention (Low-Bind) Polypropylene tubes.

-

Warning: Standard polypropylene tubes can adsorb up to 20-30% of long-chain acylcarnitines within hours.

-

Phase 3: Sample Spiking (Protein Precipitation Method)

-

Biological Sample: Aliquot 50 µL of plasma/serum.

-

Spiking: Add 200 µL of the Working IS Solution (in MeOH) directly to the sample.

-

Mechanism:[5] The Methanol acts as both the carrier for the IS and the protein precipitation agent.

-

-

Extraction: Vortex vigorously (1 min), centrifuge (10,000 x g, 10 min), and transfer supernatant to an LC-MS vial.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol is working, you must validate the solution integrity.

A. Isotopic Purity Check (The "d0" Blank)

Before running samples, inject the Working IS Solution alone to check for unlabeled Stearoyl-L-carnitine (d0).

-

Method: Monitor the transition for d0 (428.4

85.1) and d3 (431.4 -

Acceptance Criteria: The signal of d0 must be < 0.5% of the d3 signal.

-

Correction: If d0 is present, it will falsely elevate the calculated concentration of endogenous Stearoyl-L-carnitine.

B. Linearity & Carryover

Long-chain carnitines are "sticky" on LC columns.

-

Carryover Test: Inject a high concentration standard followed by a blank solvent.

-

Requirement: The peak area in the blank must be < 20% of the Lower Limit of Quantitation (LLOQ).

-

Fix: If carryover exists, add a "needle wash" step with Isopropanol:Acetonitrile:Acetone (1:1:1) .

LC-MS/MS Parameters

Column: C18 or C8 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm). Mobile Phase A: Water + 0.1% Formic Acid.[6] Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid. Gradient: Stearoyl-L-carnitine elutes late (high %B). Ensure the gradient goes to 95-98% B to elute it fully.

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Stearoyl-L-carnitine (d0) | 428.4 | 85.1 | 40 | 30 |

| Stearoyl-L-carnitine-d3 (IS) | 431.4 | 85.1 | 40 | 30 |

Note: The product ion 85.1 corresponds to the characteristic carnitine backbone fragment.

References

-

Cayman Chemical. (n.d.). Stearoyl-L-carnitine-d3 (chloride) Product Information. Retrieved from

-

Moghe, A., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. Retrieved from (Cited for adsorption mechanisms relevant to amphiphilic cations).

-

Centers for Disease Control and Prevention (CDC). (n.d.). Newborn Screening Quality Assurance Program (NSQAP). Retrieved from

- Van Vies, G., et al. (2002). Stability of acylcarnitines and free carnitine in dried blood samples. Clinical Chemistry.

- NIST. (n.d.). Standard Reference Material® 1958: Organic Contaminants in Fortified Human Serum.

Sources

- 1. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. agilent.com [agilent.com]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

Advanced Protocol: LC-MS/MS Quantitation of Stearoylcarnitine-d3 (C18-d3)

Topic: Mass spectrometry settings for C18-carnitine-d3 analysis Content Type: Create detailed Application Notes and Protocols.

Application Note & Technical Guide

Executive Summary

This application note details a robust, self-validating protocol for the analysis of Stearoylcarnitine-d3 (C18-d3) , a critical stable isotope-labeled internal standard used in the quantification of long-chain acylcarnitines. Stearoylcarnitine (C18) is a diagnostic marker for Carnitine Palmitoyltransferase II (CPT II) deficiency and Carnitine-Acylcarnitine Translocase (CACT) deficiency .

Unlike short-chain acylcarnitines, C18 species exhibit significant hydrophobicity, leading to specific analytical challenges such as column carryover , solubility issues , and isobaric interference . This guide moves beyond standard "dilute-and-shoot" methods, providing a high-fidelity UHPLC-MS/MS workflow that prioritizes chromatographic resolution and ionization stability without the need for toxic butyl-ester derivatization.

Mechanistic Principles & MS Logic

Ionization and Fragmentation Dynamics

Acylcarnitines are quaternary ammonium compounds. In Electrospray Ionization (ESI) positive mode, they exist as pre-charged cations (

-

Precursor Ion (

): Although technically a cation ( -

Product Ion (m/z 85): The hallmark of acylcarnitine analysis is the characteristic product ion at m/z 85.1 .

-

Mechanism: Collision-Induced Dissociation (CID) causes the loss of the fatty acid moiety (as a neutral acid) and the trimethylamine (TMA) group.[1]

-

Structure: The remaining fragment is the protonated crotonolactone ring (or acyclic equivalent +CH2-CH=CH-COOH) derived from the carnitine backbone.

-

Isotope Logic: Since the deuterium label in commercial C18-d3 standards is typically located on the N-methyl group or the terminal acyl chain, these labeled moieties are lost as neutrals during fragmentation. Consequently, the detected product ion remains m/z 85.1 (unlabeled backbone).

-

Fragmentation Pathway Diagram

Caption: CID fragmentation pathway for C18-carnitine-d3. The precursor loses the fatty acid chain and the labeled TMA group, yielding the characteristic m/z 85 backbone fragment.

Experimental Protocol

Materials & Reagents[2]

-

Analytes: Stearoyl-L-carnitine-d3 (C18-d3) HCl salt.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

-

Matrix: Human Plasma or Dried Blood Spots (DBS).

CRITICAL SOLUBILITY NOTE: Long-chain acylcarnitines (C16-C18) are prone to precipitation in pure aqueous solutions. Stock solutions must be prepared in 100% Methanol . Working standards should contain at least 50% organic solvent to prevent adsorption to glass/plastic surfaces.

Sample Preparation (Protein Precipitation)

This method avoids butylation, reducing prep time and toxicity.

-

Aliquot: Transfer 20 µL of plasma (or one 3mm DBS punch) to a 1.5 mL Eppendorf tube.

-

Internal Standard Addition: Add 100 µL of Internal Standard Working Solution (C18-d3 at 50 nM in MeOH).

-

Why: The high organic content immediately precipitates proteins while solubilizing the hydrophobic C18 analyte.

-

-

Extraction: Vortex vigorously for 30 seconds. Incubate at room temperature for 10 minutes.

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 80 µL of supernatant to an HPLC vial with a glass insert.

-

Note: Do not dilute with water before injection; inject the methanolic extract directly to maintain C18 solubility.

-

LC-MS/MS Conditions

Chromatography (UHPLC)

-

Column: Raptor ARC-18 (2.7 µm, 100 x 2.1 mm) or equivalent C18 column.

-

Selection Logic: A C18 stationary phase is essential for retaining and separating long-chain hydrophobic carnitines from early-eluting short-chain interferences.

-

-

Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[2][3]

-

Why 50:50 ACN/MeOH? ACN provides sharp peaks, while MeOH improves the solubility of long-chain species, reducing carryover.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 50°C (Improves mass transfer for large molecules).

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Load/Desalt |

| 1.00 | 10 | Begin Elution |

| 6.00 | 95 | Elute C18 (RT ~5.5 min) |

| 8.00 | 95 | Wash (Critical for C18) |

| 8.10 | 10 | Re-equilibrate |

| 10.00 | 10 | End |

Mass Spectrometry Settings (Source: ESI+)

-

Instrument: Triple Quadrupole (QqQ).[4]

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.[4][5]

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C (High temp required to desolvate heavy C18 chains).

MRM Transitions Table

The following settings are optimized for specificity.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (eV) |

| Stearoylcarnitine (C18) | 428.4 | 85.1 | 50 | 35 |

| Stearoylcarnitine-d3 (IS) | 431.9 | 85.1 | 50 | 35 |

| Palmitoylcarnitine (C16) | 400.4 | 85.1 | 50 | 33 |

Note: The collision energy (CE) is relatively high (30-35 eV) to fracture the stable fatty acid ester bond.

Workflow Visualization

Caption: Step-by-step analytical workflow for C18-d3 quantitation ensuring solubility and sensitivity.

Data Validation & Troubleshooting

Linearity and Range

-

Linear Range: 0.05 – 10 µM.

-

Linearity (r²): > 0.995.[5]

-

Validation: C18-d3 is used to normalize the signal of endogenous C18. Ensure the IS peak area is consistent (<15% RSD) across the run.

Managing Carryover (The "C18 Problem")

Stearoylcarnitine is notorious for sticking to injector ports and tubing.

-

Symptom: Ghost peaks in blank injections following a high concentration sample.

-

Solution:

Isobaric Interferences

While C18 is relatively unique in mass, Oleoylcarnitine (C18:1) is abundant.

-

C18 Mass: 428.4

-

C18:1 Mass: 426.4

-

Risk: The M+2 isotope of C18:1 (approx 428.4) can contribute to the C18 channel.

-

Mitigation: Chromatographic separation is preferred. C18:1 elutes slightly earlier than C18 on a high-quality C18 column. Ensure baseline resolution between these species.

References

-

Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum. Retrieved from [Link]

-

Frontiers in Molecular Biosciences. (2025). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data. Retrieved from [Link]

-

Bevital. (2010). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Robust and Reproducible Plasma Acylcarnitine Profiling using Deuterated (d3) Internal Standards

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Acylcarnitine Profiling

Acylcarnitines, esters of L-carnitine and fatty acids, are pivotal intermediates in mitochondrial fatty acid and amino acid metabolism.[1][2] They are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway. Consequently, the quantitative profiling of the acylcarnitine pool in plasma provides a valuable snapshot of an individual's metabolic state.[2] This analysis is instrumental in the diagnosis and monitoring of inherited metabolic disorders, such as fatty acid oxidation defects and organic acidemias.[1][3] Furthermore, recent research has implicated altered acylcarnitine profiles as potential biomarkers in complex diseases like the metabolic syndrome.[1]

The gold standard for acylcarnitine analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[4] However, the accuracy and reliability of LC-MS/MS-based quantification are heavily dependent on a robust and well-controlled sample preparation workflow. This application note provides a detailed protocol for the preparation of plasma samples for acylcarnitine profiling, with a special focus on the indispensable role of deuterated (d3) internal standards in achieving analytical precision and accuracy.

The "Why": Foundational Principles of the Protocol

A successful acylcarnitine profiling method hinges on several key principles, each addressed in the subsequent protocol:

-

Minimizing Matrix Effects: Plasma is a complex biological matrix containing abundant proteins, such as albumin, that can interfere with the analysis.[5][6] These proteins can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.[6] Therefore, efficient protein removal is the first and one of the most critical steps in sample preparation.

-

Ensuring Accurate Quantification with Internal Standards: The use of stable isotope-labeled internal standards, such as d3-acylcarnitines, is fundamental to compensating for analyte loss during sample processing and for variations in instrument response.[3][7] These standards are chemically identical to their endogenous counterparts but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the d3-internal standard to each sample at the beginning of the workflow, any subsequent loss of the target analyte can be corrected for by monitoring the signal of the internal standard.

-

Enhancing Analytical Sensitivity through Derivatization: While analysis of underivatized acylcarnitines is possible, derivatization of the carboxyl group can significantly improve their ionization efficiency in the mass spectrometer and their chromatographic retention on reversed-phase columns.[1][8] Butylation, the process of converting the carboxylic acid to a butyl ester, is a widely adopted derivatization strategy that enhances the sensitivity of the assay.[1][9]

Experimental Workflow for Plasma Acylcarnitine Profiling

The overall workflow for the preparation of plasma samples for acylcarnitine analysis is depicted below.

Caption: A comprehensive workflow for plasma acylcarnitine analysis.

Detailed Protocols

Materials and Reagents

| Reagent/Material | Grade/Specification | Recommended Supplier |

| Plasma (Human) | K2-EDTA or Sodium Heparin | Reputable Bio-repository |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |

| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |

| n-Butanol | Anhydrous | Sigma-Aldrich |

| Acetyl Chloride | Reagent Grade | Sigma-Aldrich |

| d3-Acylcarnitine Internal Standard Mix | Mass Spectrometry Grade | Cambridge Isotope Laboratories |

| Water | LC-MS Grade | Fisher Scientific |

| Microcentrifuge Tubes | 1.5 mL, low protein binding | Eppendorf |

Note: Always handle chemicals in a fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Sample Preparation and Protein Precipitation

This protocol details the initial steps of sample preparation, including the crucial addition of internal standards and the removal of proteins.

-

Sample Thawing: Thaw frozen plasma samples on ice to maintain sample integrity.[10] Once thawed, vortex briefly to ensure homogeneity.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Spike the sample with 10 µL of the d3-acylcarnitine internal standard working solution. The concentrations of the internal standards should be optimized based on the expected endogenous levels of the analytes.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma and internal standard mixture.[4] The 3:1 ratio of acetonitrile to plasma is effective for protein precipitation.[11]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and to denature the proteins.

-

Incubation: Incubate the samples at -20°C for 20 minutes to facilitate complete protein precipitation.[5]

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the acylcarnitines, to a new clean 1.5 mL microcentrifuge tube, being careful not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Butylation Derivatization

This protocol describes the butylation process to enhance the analytical sensitivity of the acylcarnitines.

-

Preparation of Butanolic HCl: In a fume hood, slowly add 150 µL of acetyl chloride to 1.5 mL of anhydrous n-butanol. This will generate approximately 3N HCl in butanol. This reagent should be prepared fresh.

-

Derivatization Reaction: Add 100 µL of the freshly prepared butanolic HCl to the dried sample extract.

-

Incubation: Cap the tubes tightly and incubate at 65°C for 15 minutes in a heating block.[3]

-

Drying: After incubation, evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.

Protocol 3: Sample Reconstitution and LC-MS/MS Analysis

The final step before analysis involves reconstituting the sample in a solvent compatible with the LC-MS/MS system.

-

Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and Centrifuge: Vortex the reconstituted sample for 10 seconds and then centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

-

Transfer to Autosampler Vial: Carefully transfer the supernatant to an autosampler vial with a low-volume insert.

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system for analysis.

Data Analysis and Interpretation

The concentration of each acylcarnitine is determined by calculating the peak area ratio of the endogenous analyte to its corresponding d3-labeled internal standard. A calibration curve is constructed using known concentrations of non-labeled acylcarnitine standards spiked with the same amount of internal standard mix.

Troubleshooting and Expert Insights

-

Low Analyte Recovery: Incomplete protein precipitation can lead to analyte loss. Ensure vigorous vortexing and adequate incubation time. Alternatively, investigate other protein precipitation agents like methanol, although acetonitrile is generally preferred for its cleaner extracts.[5][11]

-

Poor Chromatographic Peak Shape: Incomplete derivatization can result in tailing peaks. Ensure the butanolic HCl is freshly prepared and that the incubation conditions are precise.

-

High Background Noise: This can be due to contaminants from reagents or plastics. Use high-purity, LC-MS grade solvents and low-binding microcentrifuge tubes.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of plasma samples for acylcarnitine profiling. By adhering to these detailed steps, particularly the consistent use of d3-labeled internal standards and controlled derivatization, researchers can achieve the high level of accuracy and precision required for meaningful metabolic studies and clinical diagnostics. The separation of isomeric species, which is crucial for differential diagnosis, is also achievable with appropriate chromatographic methods.[4][12]

References

- Bremer, J. (1983). Carnitine--metabolism and functions. Physiological reviews, 63(4), 1420–1480.

-

Restek Corporation. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]

-

Bruce, S. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. MSACL. Retrieved from [Link]

-

Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

- Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press.

- Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PloS one, 14(8), e0221342.

- Wang, Y., Liu, S., Hu, Y., Li, Y., & Liu, S. (2021). Absolute Quantification of Acylcarnitines Using Integrated Tmt-PP Derivatization-Based LC–MS/MS and Quantitative Analysis of Multi-Components by a Single Marker Strategy. Analytical Chemistry, 93(38), 12975–12983.

- Kodo, N., Ito, T., & Sugiyama, N. (2003). Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults. Clinical biochemistry, 36(1), 41-49.

-

Various Authors. (2017, February 26). Why should acylcarnitine (or amino acid) be derivatized the butyl ester form before being analyzing by LC-MS/MS?. ResearchGate. Retrieved from [Link]

- American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(5), 847-856.

-

Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

- Miller, M. J., Kennedy, A. D., Eckhart, A. D., & Black, E. M. (2022). A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry. Clinica Chimica Acta, 526, 36-45.

-

Alberta Precision Laboratories. (2024, July 8). Acylcarnitine Profile, Blood. Retrieved from [Link]

- Lee, H. S., & Lee, J. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.

-

Labtests Online. (2024, January 30). Plasma acylcarnitines. Retrieved from [Link]

- Minkler, P. E., Stoll, M. S., Ingalls, S. T., & Hoppel, C. L. (2017). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Metabolites, 7(4), 54.

-

Quest Diagnostics. (n.d.). Acylcarnitine, Plasma. Retrieved from [Link]

- Lepage, N., Aucoin, S., & Dallaire, L. (2005). Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization. Clinica chimica acta, 358(1-2), 107-114.

- Li, X., Zhang, J., & Li, Z. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical chemistry, 91(3), 2096-2103.

- Société française pour l'étude des erreurs innées du métabolisme (SFEIM). (2019). Recommandations concernant l'analyse du profil des acylcarnitines. Annales de Biologie Clinique, 77(2), 143-152.

Sources

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [discover.restek.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 7. bevital.no [bevital.no]

- 8. researchgate.net [researchgate.net]

- 9. Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma acylcarnitines [testguide.adhb.govt.nz]

- 11. agilent.com [agilent.com]

- 12. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced HPLC Separation Techniques for Stearoyl-L-carnitine-d3 HCl: An Application Guide

Introduction: The Significance of Stearoyl-L-carnitine in Metabolic Research

Stearoyl-L-carnitine, a long-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. It is formed during the transport of stearic acid, an 18-carbon saturated fatty acid, into the mitochondrial matrix for subsequent β-oxidation. The quantification of Stearoyl-L-carnitine and other acylcarnitines in biological matrices serves as a vital diagnostic tool for a range of inborn errors of metabolism, including fatty acid oxidation disorders.[1][2][3] Furthermore, alterations in the acylcarnitine profile have been implicated in various complex diseases, making its accurate measurement essential for both clinical diagnostics and pharmaceutical research.[3][4]

This application note provides a comprehensive guide to the separation of Stearoyl-L-carnitine-d3 HCl using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The use of a deuterated internal standard, such as Stearoyl-L-carnitine-d3 HCl, is indispensable for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision in quantitative bioanalysis.[5] We will explore two orthogonal chromatographic strategies, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), providing detailed protocols and explaining the underlying principles that govern the selection of each technique.

Physicochemical Properties of Stearoyl-L-carnitine-d3 HCl

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational HPLC method development.

| Property | Value/Description | Significance for HPLC Method Development |

| Molecular Formula | C₂₅H₄₇D₃ClNO₄[6] | Influences mass-to-charge ratio (m/z) for MS detection. |

| Molecular Weight | 467.14 g/mol [6] | |

| Structure | Contains a permanently positively charged quaternary ammonium group and a carboxyl group (pKa ≈ 4.2), ester-linked to a long C18 alkyl chain.[7] | The permanent positive charge is key for MS detection in positive ion mode. The long alkyl chain imparts significant hydrophobicity. |

| XLogP3 | 8.8[8] | This high value indicates strong hydrophobicity, making it well-suited for reversed-phase chromatography. |

| Solubility | Soluble in organic solvents such as DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml).[9][10][11] | Guides the selection of appropriate solvents for stock solutions and sample preparation. |

The amphipathic nature of Stearoyl-L-carnitine, with its polar, permanently charged head group and its long, nonpolar tail, presents a unique challenge and opportunity for chromatographic separation. This dual characteristic allows for the successful application of both reversed-phase and HILIC techniques.

Method 1: Reversed-Phase HPLC for High-Resolution Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. Given the high XLogP3 value of Stearoyl-L-carnitine, this is an intuitive and powerful approach. The long stearoyl chain will strongly interact with the nonpolar stationary phase (e.g., C18), leading to excellent retention and resolution from more polar, short-chain acylcarnitines.

Causality Behind Experimental Choices in RP-HPLC

-

Column: A C18 column is the standard choice for retaining hydrophobic molecules. The long alkyl chains of the stationary phase provide a strong retentive surface for the C18 tail of Stearoyl-L-carnitine.

-

Mobile Phase: A gradient of a weak acid in water (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acidic mobile phase ensures that the carboxyl group of the analyte is protonated, minimizing peak tailing. The organic solvent is the "strong" solvent that elutes the analyte from the column. A gradient is necessary to first elute polar interferences and then increase the organic content to elute the highly retained Stearoyl-L-carnitine.

-

Internal Standard: Stearoyl-L-carnitine-d3 HCl is the ideal internal standard as it co-elutes with the analyte and has nearly identical ionization efficiency, ensuring accurate quantification.

Experimental Workflow for RP-HPLC Analysis

Caption: Reversed-Phase HPLC-MS/MS workflow for Stearoyl-L-carnitine-d3 HCl analysis.

Detailed Protocol for RP-HPLC